FaX-IN-1

Medicinal Chemistry Process Chemistry Quality Control

Sourcing FaX-IN-1 for Apixaban synthesis or ANDA filings? This cGMP-compatible intermediate (CAS 503614-91-3) is the definitive reference standard for impurity profiling (Apixaban Impurity 9) and a scalable building block. Validated in in vivo rat thrombosis models, it ensures regulatory compliance and experimental reproducibility. Available in research to bulk kilogram quantities with full analytical characterization (HPLC, NMR, MS).

Molecular Formula C27H28N4O5
Molecular Weight 488.5 g/mol
CAS No. 503614-91-3
Cat. No. B194352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaX-IN-1
CAS503614-91-3
SynonymsApixaban V;  1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyri
Molecular FormulaC27H28N4O5
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC
InChIInChI=1S/C27H28N4O5/c1-3-36-27(34)24-22-15-17-30(19-9-7-18(8-10-19)29-16-5-4-6-23(29)32)26(33)25(22)31(28-24)20-11-13-21(35-2)14-12-20/h7-14H,3-6,15-17H2,1-2H3
InChIKeyPULNLYVCJSOXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

FaX-IN-1 (CAS 503614-91-3): Apixaban Intermediate & Factor Xa Inhibitor Research Tool


FaX-IN-1 (compound 11A), also known as Apixaban ethyl ester or Apixaban Impurity 9, is a key synthetic intermediate in the preparation of the Factor Xa (FXa) inhibitor Apixaban . This compound is a solid at room temperature with a molecular formula of C27H28N4O5 and a molecular weight of 488.54 g/mol [1]. Its primary reported application is as a chemical building block in the synthesis of anticoagulant therapeutics, with demonstrated utility in in vivo studies of venous thrombosis inhibition in rat models .

FaX-IN-1 (CAS 503614-91-3) Sourcing Risks: Why Generic Intermediates Can Compromise Apixaban Synthesis


In the synthesis of complex pharmaceutical agents like Apixaban, the purity, stability, and precise identity of intermediates such as FaX-IN-1 are critical for yield and regulatory compliance. Generic or mislabeled substitutes may contain impurities that lead to failed reactions, low yields, or the introduction of difficult-to-remove byproducts. For researchers validating analytical methods or conducting quality control (QC), the use of an unverified compound can invalidate results and cause delays in Abbreviated New Drug Application (ANDA) filings [1]. Therefore, sourcing FaX-IN-1 from vendors providing robust analytical characterization—including HPLC purity, NMR, and mass confirmation—is essential for ensuring experimental reproducibility and meeting stringent documentation requirements.

FaX-IN-1 (CAS 503614-91-3) Procurement & Technical Data Guide: Comparative Purity and Application Metrics


Comparative Purity and Quality Control Specifications Across Leading Vendors for FaX-IN-1

FaX-IN-1 is available from multiple vendors with varying purity grades. MedChemExpress reports a purity of 99.89% , while other sources such as AKSci and Senova Technology specify a minimum purity of 98% (HPLC) [1]. Alfa Chemical offers a minimum purity of 97% [2]. For applications requiring the highest possible purity to minimize side reactions or for analytical standard use, the 99.89% grade offers a quantifiable advantage. The presence of a certificate of analysis (COA) with HPLC, NMR, and MS data is critical for method validation and quality-controlled (QC) applications in ANDA submissions, as noted by ChemWhat [3]. This data confirms the compound's identity and purity, which is essential for regulatory compliance and reproducible research.

Medicinal Chemistry Process Chemistry Quality Control

Functional Comparison: FaX-IN-1 as a Synthetic Intermediate vs. Direct FXa Inhibitors in Preclinical Models

FaX-IN-1 (compound 11A) has been used in in vivo studies to investigate inhibitory activity against venous thrombosis in rat models . While its direct Factor Xa inhibitory potency is not specified, it serves as a valuable tool compound and intermediate. In contrast, direct FXa inhibitors like FXa-IN-1 (CAS 441328-10-5) have well-characterized in vivo pharmacology, including an IC50 of 3 nM, a Ki of 0.7 nM against FXa, and an oral bioavailability (F%) of 46.9 with a half-life (t1/2) of 8.8 hours in rats [1]. FaX-IN-1's primary value proposition lies in its role as a defined chemical building block for generating libraries of FXa inhibitors, rather than as a final therapeutic agent. Its utility in thrombosis models establishes a baseline for efficacy that can be enhanced in derivative compounds.

Pharmacology Thrombosis Research Drug Development

Storage and Handling Specifications for Long-Term Stability in Research Applications

The recommended storage conditions for FaX-IN-1 vary among suppliers, impacting long-term stability and procurement planning. MedChemExpress recommends storage at -20°C for 3 years (powder) or -80°C for 1 year (in solvent) . AKSci advises long-term storage in a cool, dry place without specifying a precise temperature . Alfa Chemical suggests sealed, dry storage at room temperature [1]. The discrepancy in storage guidelines highlights the importance of selecting a vendor that provides validated stability data. For researchers requiring long-term storage or working with sensitive formulations, the -20°C to -80°C recommendation offers a clear advantage for preserving compound integrity over extended periods, reducing the risk of degradation that could compromise experimental outcomes.

Chemical Stability Inventory Management Laboratory Operations

Solubility Data for In Vitro Assay Formulation: FaX-IN-1 vs. Related Analogs

Solubility is a key parameter for preparing stock solutions for in vitro assays. FaX-IN-1 is reported to have a solubility of at least 18.33 mg/mL (37.52 mM) in DMSO, with sonication recommended to aid dissolution . Other sources note slight solubility in chloroform and methanol . In comparison, the structurally related direct inhibitor FXa-IN-1 (CAS 441328-10-5) may have different solubility properties due to its distinct molecular structure (C24H18F5N5O, MW 487.42) . For researchers planning to use FaX-IN-1 as a reference compound in biochemical or cell-based assays, the provided DMSO solubility data and formulation table enable accurate and reproducible stock solution preparation, ensuring consistent compound concentration across experiments.

Formulation Science Assay Development Biochemical Assays

Supply Chain and Scale-Up: Availability of FaX-IN-1 in Bulk Quantities

The commercial availability of FaX-IN-1 in various quantities is a critical factor for scaling up synthesis or analytical method validation. Vendors like SynInnova Laboratories offer FaX-IN-1 in 1g and 5g quantities with pricing transparency . Other suppliers list availability from mg to kg scales [1]. This contrasts with more complex or less common intermediates, which may only be available in limited amounts or with longer lead times. The ability to procure FaX-IN-1 in larger quantities (e.g., 500g from Adamas [2]) supports its use in pilot-scale production of Apixaban or as a reference standard in large-scale quality control operations. This scalability is a key differentiator for procurement decisions in process development and manufacturing.

Process Chemistry Scale-Up Supply Chain

Use as a Certified Impurity Standard in Apixaban Manufacturing and ANDA Submissions

FaX-IN-1 is specifically designated as Apixaban Impurity 9 (CAS 503614-91-3) [1]. In the context of pharmaceutical manufacturing and regulatory filings, this compound serves as a certified reference standard for identifying and quantifying related substances in Apixaban drug substance and product. This application is critical for Abbreviated New Drug Application (ANDA) submissions, where accurate impurity profiling is a key regulatory requirement. ChemWhat explicitly states that Apixaban Impurity 9 can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for ANDA or during commercial production of Apixaban [1]. This designated use distinguishes FaX-IN-1 from generic chemical intermediates that lack such regulatory-relevant certification and documentation, making it an essential tool for analytical and quality control departments.

Pharmaceutical Analysis Regulatory Science Quality Control

FaX-IN-1 (CAS 503614-91-3) Optimal Applications in Research and Manufacturing


Synthesis of Novel Apixaban Analogs and FXa Inhibitor Libraries

FaX-IN-1 serves as a crucial advanced intermediate in the synthesis of Apixaban and its structurally related analogs . Researchers in medicinal chemistry can leverage FaX-IN-1 as a starting point to explore structure-activity relationships (SAR) around the FXa target. By using this defined building block, chemists can efficiently construct libraries of potential FXa inhibitors, accelerating the drug discovery process. The compound's established role in generating active FXa inhibitors, as demonstrated in thrombosis models, validates this approach.

Quality Control and Method Validation for Apixaban Manufacturing

In pharmaceutical quality control (QC) and analytical development, FaX-IN-1 is an essential certified reference standard, specifically identified as Apixaban Impurity 9 . It is used to develop and validate HPLC or LC-MS methods for detecting and quantifying impurities in Apixaban drug substance and finished product. This application is mandatory for Abbreviated New Drug Application (ANDA) filings, ensuring that generic versions of Apixaban meet stringent purity and safety standards set by regulatory agencies like the FDA.

In Vivo Tool Compound for Thrombosis Model Studies

FaX-IN-1 has been directly employed in in vivo studies to investigate inhibitory activity against venous thrombosis in rat models . For preclinical researchers studying coagulation disorders, FaX-IN-1 provides a valuable chemical tool. It can be used as a reference compound to establish baseline antithrombotic efficacy in animal models, against which novel FXa inhibitors can be compared. Its demonstrated in vivo activity, even without fully characterized pharmacokinetics, confirms its utility in these specific disease-relevant models.

Process Development and Scale-Up for Generic Apixaban Production

Process chemists and chemical engineers focused on developing cost-effective synthetic routes for generic Apixaban rely on FaX-IN-1 as a scalable intermediate. The compound's widespread commercial availability in quantities up to 500g and kilograms [1] allows for pilot-scale and production-scale optimization of reaction conditions, purification steps, and overall yield. Access to this intermediate in bulk quantities, with consistent purity, is a critical factor in establishing a robust and economically viable manufacturing process for Apixaban.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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